molecular formula C6H7N3O B12080465 2-Methylpyrimidine-4-carboxamide

2-Methylpyrimidine-4-carboxamide

Cat. No.: B12080465
M. Wt: 137.14 g/mol
InChI Key: WRWZXZNHYGVRFP-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4-carboxamide is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-carboxamide typically involves the reaction of 2-methylpyrimidine with a suitable carboxylating agent. One common method is the reaction of 2-methylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxamide derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound can interact with molecular targets such as proteins, nucleic acids, or cell membranes, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

    2-Methylpyrimidine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.

    4-Carboxamidepyrimidine: Similar structure but without the methyl group, affecting its chemical and biological properties.

    2,4-Dimethylpyrimidine: Contains an additional methyl group, which can influence its reactivity and applications.

Uniqueness: 2-Methylpyrimidine-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10)

InChI Key

WRWZXZNHYGVRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(=O)N

Origin of Product

United States

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